Cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine
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Overview
Description
Cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine are two distinct chemical compounds that can be combined to form a polymer. Cyclohexane-1,4-dicarboxylic acid is an organic compound with the formula C₆H₁₀(CO₂H)₂. It is a dicarboxylic acid with carboxyl groups attached to the cyclohexane ring at the 1 and 4 positions. Hexane-1,6-diamine, also known as hexamethylenediamine, is an organic compound with the formula C₆H₁₄N₂. It is a diamine with amino groups attached to the terminal carbons of a hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclohexane-1,4-dicarboxylic acid
Hydrogenation of Terephthalic Acid: Cyclohexane-1,4-dicarboxylic acid can be synthesized by hydrogenating terephthalic acid.
Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) to form cyclohexane-1,4-dicarboxylic acid.
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Hexane-1,6-diamine
Industrial Production Methods
Cyclohexane-1,4-dicarboxylic acid: Industrially, cyclohexane-1,4-dicarboxylic acid is produced by the catalytic hydrogenation of terephthalic acid.
Hexane-1,6-diamine: Industrial production of hexane-1,6-diamine involves the hydrogenation of adiponitrile using a nickel catalyst under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
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Cyclohexane-1,4-dicarboxylic acid
Oxidation: Cyclohexane-1,4-dicarboxylic acid can undergo oxidation reactions to form cyclohexane-1,4-dione.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: It can react with amines to form amides.
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Hexane-1,6-diamine
Acylation: Hexane-1,6-diamine can undergo acylation reactions with acyl chlorides or anhydrides to form amides.
Alkylation: It can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Amidation: Amines, heat.
Acylation: Acyl chlorides, anhydrides.
Alkylation: Alkyl halides.
Major Products Formed
Cyclohexane-1,4-dicarboxylic acid: Cyclohexane-1,4-dione, esters, amides.
Hexane-1,6-diamine: Amides, secondary or tertiary amines.
Scientific Research Applications
Cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine are used in various scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine involves their ability to form strong covalent bonds with other molecules. Cyclohexane-1,4-dicarboxylic acid can form ester or amide bonds with alcohols or amines, respectively. Hexane-1,6-diamine can form amide bonds with carboxylic acids or acyl chlorides . These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: Similar compounds include terephthalic acid, isophthalic acid, and phthalic acid.
Hexane-1,6-diamine: Similar compounds include ethylenediamine, propanediamine, and butanediamine.
Uniqueness
Cyclohexane-1,4-dicarboxylic acid: Unlike terephthalic acid and isophthalic acid, cyclohexane-1,4-dicarboxylic acid has a cyclohexane ring, which imparts unique properties such as higher flexibility and impact resistance to the polymers formed from it.
Hexane-1,6-diamine: Compared to shorter chain diamines like ethylenediamine, hexane-1,6-diamine provides longer chain segments in polymers, resulting in higher tensile strength and thermal stability.
Properties
CAS No. |
26038-69-7 |
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Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C8H12O4.C6H16N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-3-1-2-4-6-8/h5-6H,1-4H2,(H,9,10)(H,11,12);1-8H2 |
InChI Key |
HIBQVFMFYVZWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O.C(CCCN)CCN |
Origin of Product |
United States |
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